molecular formula C8H14O3 B2618796 6-Methyl-2-oxoheptanoic acid CAS No. 76390-95-9

6-Methyl-2-oxoheptanoic acid

Cat. No.: B2618796
CAS No.: 76390-95-9
M. Wt: 158.197
InChI Key: UKFYEQPRZKSNON-UHFFFAOYSA-N
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Description

6-Methyl-2-oxoheptanoic acid is an organic compound with the molecular formula C8H14O3 It is a derivative of heptanoic acid, characterized by the presence of a methyl group at the sixth carbon and a keto group at the second carbon

Scientific Research Applications

6-Methyl-2-oxoheptanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and other industrial materials.

Safety and Hazards

The safety information for 6-Methyl-2-oxoheptanoic acid indicates that it is classified under GHS05 and GHS07 . The hazard statements include H315, H318, and H335 . The signal word for this compound is "Danger" .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-oxoheptanoic acid can be achieved through several methods. One common approach involves the oxidation of 6-methylheptanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires acidic conditions and is carried out at elevated temperatures to ensure complete oxidation.

Another synthetic route involves the condensation of 2-oxopropanoic acid with 4-methylpentanoic acid in the presence of a strong acid catalyst. This method requires careful control of reaction conditions, including temperature and pH, to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process typically includes steps such as raw material preparation, reaction, product isolation, and purification. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-oxoheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6-methyl-2-hydroxyheptanoic acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the keto group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and acidic or basic catalysts.

Major Products

    Oxidation: Formation of carboxylic acids such as 6-methylheptanoic acid.

    Reduction: Formation of 6-methyl-2-hydroxyheptanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-Methyl-2-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of various metabolites. These metabolites can then participate in further biochemical processes, influencing cellular functions and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Oxoheptanoic acid: Similar structure but lacks the methyl group at the sixth carbon.

    2-Oxooctanoic acid: Similar structure with an additional carbon in the chain.

    4-Acetylbutyric acid: Similar functional groups but different carbon chain length.

Uniqueness

6-Methyl-2-oxoheptanoic acid is unique due to the presence of both a methyl group and a keto group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

6-methyl-2-oxoheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-6(2)4-3-5-7(9)8(10)11/h6H,3-5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFYEQPRZKSNON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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